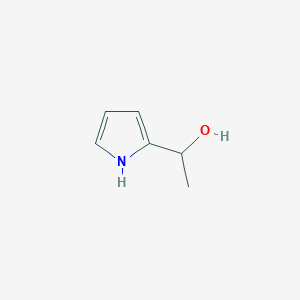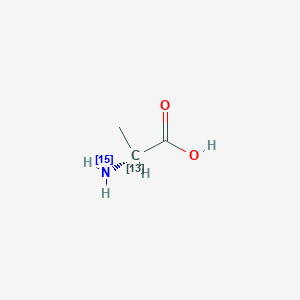
1-(1H-Pyrrol-2-yl)-ethanol
Descripción general
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
1-(1H-Pyrrol-2-yl)-ethanol has been utilized in the synthesis of new 4H-pyran derivatives. An efficient microwave-assisted process using this compound in ethanol solvent has been developed for synthesizing 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles. These synthesized compounds exhibit potent anticancer activity against various human cancer cell lines, demonstrating the compound's significance in medicinal chemistry (Hadiyal et al., 2020).
Chemosensor Development
Research has been conducted on a novel compound 1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol, synthesized and characterized for its potential as a selective chemosensor for Eu3+. This compound demonstrated a significant fluorescence quenching effect, suggesting its applicability in environmental and medicinal detection of Eu3+ ions (Chen Qiu, 2012).
Pharmaceutical Intermediate Synthesis
In the field of pharmaceutical chemistry, 1-(1H-Pyrrol-2-yl)-ethanol has been employed in the heterogeneous catalytic hydrogenation over palladium catalysts. This process yields 1-methyl-2-pyrrolidine ethanol, an important pharmaceutical intermediate. The research highlights the compound's relevance in developing new and industrially feasible syntheses (Hegedu˝s et al., 1996).
Polymer Chemistry
The compound has been explored in polymer chemistry as well. It serves as an effective protecting group for carboxylic acids in polymer synthesis, demonstrating stability under various conditions and offering new avenues in the development of polymer materials (Elladiou & Patrickios, 2012).
Biological Activity Studies
1-(1H-Pyrrol-2-yl)-ethanol derivatives have been synthesized and investigated for their physical and chemical properties. These substances, particularly derivatives of 1,2,4-triazole, are of interest for further biological activity studies, emphasizing the compound's role in the development of new drugs and therapeutic agents (Gotsulya et al., 2018).
Propiedades
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-5,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNHUUABUEZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549551 | |
| Record name | 1-(1H-Pyrrol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrrol-2-yl)ethanol | |
CAS RN |
56423-57-5 | |
| Record name | 1-(1H-Pyrrol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1611116.png)









